3-[(1R)-1-hydroxyethyl]benzaldehyde
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Overview
Description
3-[®-1-Hydroxyethyl]benzaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzaldehyde, featuring a hydroxyethyl group at the meta position relative to the aldehyde group
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One common method involves the oxidation of toluene using magnesium oxide in an acidic environment.
Reduction/Cross-Coupling Procedure: Another method involves a two-step, one-pot reduction and cross-coupling procedure.
Industrial Production Methods:
Vapor-Phase Hydrolysis: An innovative continuous process involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate.
Types of Reactions:
Oxidation: 3-[®-1-Hydroxyethyl]benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
Scientific Research Applications
3-[®-1-Hydroxyethyl]benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[®-1-Hydroxyethyl]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and biological interactions .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, benzaldehyde, lacks the hydroxyethyl group and has different reactivity and applications.
3-Hydroxybenzaldehyde: This compound has a hydroxy group at the meta position but lacks the ethyl group.
4-Hydroxybenzaldehyde: Similar to 3-hydroxybenzaldehyde but with the hydroxy group at the para position.
Properties
IUPAC Name |
3-[(1R)-1-hydroxyethyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIXBVCCQDUDPW-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253105-73-5 |
Source
|
Record name | 3-[(1R)-1-hydroxyethyl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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